molecular formula C9H6BrF3O2 B6162356 7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine CAS No. 1683546-42-0

7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine

Cat. No. B6162356
CAS RN: 1683546-42-0
M. Wt: 283
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine, also known as 7-bromo-5-TFMBD, is a synthetic compound that has been studied for its potential applications in scientific research. It has been found to possess a variety of properties that make it a useful tool for laboratory experiments.

Mechanism of Action

The mechanism of action of 7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxineMBD is not yet fully understood. However, it is believed to interact with certain enzymes in the body, such as cytochrome P450, and inhibit their activity. This inhibition can lead to a decrease in the production of certain molecules, such as prostaglandins, which can affect the body’s response to inflammation.
Biochemical and Physiological Effects
7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxineMBD has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of certain enzymes, such as cytochrome P450, and can also act as an anti-inflammatory agent. It has also been found to have anti-cancer properties, and has been studied for its potential use in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxineMBD has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be produced with a high degree of purity. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is important to note that 7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxineMBD is a synthetic compound, and as such may be toxic if ingested or inhaled. Therefore, proper safety precautions must be taken when handling this compound.

Future Directions

There are a number of potential future directions for the use of 7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxineMBD in scientific research. It could be studied further for its potential use as a therapeutic agent for the treatment of certain types of cancer. It could also be studied for its potential use in the synthesis of other organic compounds. Additionally, its mechanism of action could be further investigated to better understand its biochemical and physiological effects. Finally, its potential toxicity could be studied further, in order to ensure that it is safe for use in laboratory experiments.

Synthesis Methods

7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxineMBD is synthesized from the reaction of 2,3-dihydro-1,4-benzodioxine with bromine and trifluoromethyl bromide. This reaction is carried out in a solvent such as dichloromethane or acetonitrile at a temperature of 0-5°C. The reaction is typically complete within a few hours, and yields a product with a purity of over 99%.

Scientific Research Applications

7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxineMBD has a variety of potential applications in scientific research. It has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungals, as well as in the synthesis of other organic compounds. It has also been studied for its potential use as a therapeutic agent in the treatment of certain types of cancer.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine involves the bromination of 5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine using N-bromosuccinimide (NBS) as the brominating agent.", "Starting Materials": [ "5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine", "N-bromosuccinimide (NBS)", "Chloroform", "Methanol", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Dissolve 5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine in chloroform.", "Step 2: Add N-bromosuccinimide (NBS) to the solution and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove any solid impurities.", "Step 4: Wash the solid residue with methanol and dry under vacuum.", "Step 5: Dissolve the solid residue in a solution of sodium hydroxide (NaOH) in methanol.", "Step 6: Add hydrochloric acid (HCl) to the solution to adjust the pH to acidic.", "Step 7: Filter the resulting solid and wash with water.", "Step 8: Dry the solid under vacuum to obtain 7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine." ] }

CAS RN

1683546-42-0

Molecular Formula

C9H6BrF3O2

Molecular Weight

283

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.